molecular formula C15H14O3 B8097260 [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- CAS No. 5002-27-7

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

Cat. No.: B8097260
CAS No.: 5002-27-7
M. Wt: 242.27 g/mol
InChI Key: QSORQSLEAOIDLH-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-: is a chemical compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is notable for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- typically involves the following steps:

  • Biphenyl Derivative Synthesis: : The starting material is often biphenyl or a substituted biphenyl.

  • Functionalization: : Introduction of the acetic acid group at the 4-position of the biphenyl ring.

  • Methoxylation: : Introduction of the methoxy group at the 2-position of the biphenyl ring.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the acetic acid group to other oxidized forms.

  • Reduction: : Reduction of the acetic acid group to alcohols or other reduced forms.

  • Substitution: : Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols or aldehydes.

  • Substitution: : Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: : Employed in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : It may interact with enzymes, receptors, or other biomolecules.

  • Pathways Involved: : The exact pathways depend on the biological context, but they often involve modulation of signaling cascades or metabolic processes.

Comparison with Similar Compounds

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-: is compared with other biphenyl derivatives:

  • Similar Compounds: : Other biphenyl derivatives with different substituents at various positions.

  • Uniqueness: : Its unique combination of acetic acid and methoxy groups at specific positions on the biphenyl ring distinguishes it from other compounds in the family.

This compound's versatility and unique properties make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

2-(3-methoxy-4-phenylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-9-11(10-15(16)17)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSORQSLEAOIDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10851444
Record name (2-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10851444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-27-7
Record name 2-Methoxy[1,1′-biphenyl]-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5002-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10851444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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